molecular formula C9H10INO2 B1582297 Ethyl 4-amino-3-iodobenzoate CAS No. 62875-84-7

Ethyl 4-amino-3-iodobenzoate

Cat. No. B1582297
CAS RN: 62875-84-7
M. Wt: 291.09 g/mol
InChI Key: ICFCBYVKPRHTPR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-iodobenzoate is a chemical compound with the molecular formula C9H10INO2 . It has an average mass of 291.086 Da and a monoisotopic mass of 290.975616 Da .


Synthesis Analysis

The synthesis of Ethyl 4-amino-3-iodobenzoate can be achieved through several steps :

  • Iodobenzoic acid and ethanol are used as raw materials to undergo esterification reaction under appropriate conditions to produce ethyl benzoate .
  • The resulting ethyl benzoate reacts with an amine compound under alkaline conditions to produce 4-amino benzoic acid ethyl ester .
  • Finally, 4-amino benzoic acid ethyl ester reacts with an iodine compound to yield Ethyl 4-amino-3-iodobenzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-iodobenzoate is represented by the formula C9H10INO2 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-iodobenzoate has a predicted density of 1.730±0.06 g/cm3 . Its melting point is between 82.6-83.0 °C, and its predicted boiling point is 378.8±32.0 °C .

Scientific Research Applications

1. Synthesis and Characterization

Ethyl 4-amino-3-iodobenzoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of oxadiazolines compounds, where its reactivity with different aldehydes leads to the formation of hydrazones, which are then cyclodehydrated to produce oxadiazolines. These compounds are characterized by IR spectroscopy to confirm their structures (H. Jun, 2011).

2. Photocatalytic Profile and Environmental Fate

Ethyl 4-amino-3-iodobenzoate, used in sunscreens and anesthetic ointments, exhibits a unique environmental behavior. Despite its hydrophilicity and widespread use, it is rarely found in environmental waters. Studies have shown that its transformation products through photocatalysis are less toxic than the parent compound. This transformation likely explains its low environmental presence, emphasizing its significance in environmental chemistry (A. J. Li et al., 2017).

3. Catalysis and Chemical Reactions

Ethyl 4-amino-3-iodobenzoate is involved in catalyst-free P-C coupling reactions, demonstrating its usefulness in organic synthesis. These reactions occur in water under microwave irradiation, highlighting the compound's role in developing more environmentally benign synthetic routes (Erzsébet Jablonkai & G. Keglevich, 2015).

Safety And Hazards

Ethyl 4-amino-3-iodobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCBYVKPRHTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332634
Record name ethyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-iodobenzoate

CAS RN

62875-84-7
Record name ethyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-aminobenzoate (15.00 g, 91 mmol) and iodine (11.80 g, 46.5 mmol) were mixed with water (80 mL) and chlorobenzene (4.60 g, 41 mmol). The mixture was stirred while the temperature was gradually raised to 90° C. over 30 min. Hydrogen peroxide (30%, 50 mL) was added over 10 h at 90° C. After stirring at that temperature for an additional 6 h, the mixture was cooled and the solution decanted from the residual solids. The solids were dissolved in DCM and the solution washed successively with sodium thiosulfate and brine. After drying (MgSO4), the solvent was removed under reduced pressure and the resulting brown solid was triturated with hexane to remove di-iodinated by-products. The desired compound was obtained as a brown solid (22.85 g, 86% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

Part A: Ethyl 4-aminobenzoate (5.0 gr, 30.27 mmol) and sodium bicarbonate (3.81 g, 45.40 mmol, 1.5 eq.) were added to a 50:50 mixture of methylene chloride and water. The mixture was chilled to 0 degrees and I2, (11.53 g, 45.40 mmol, 1.5 eq.) was added slowly. The reaction mixture was allowed to come to room temperature and was stirred for 72 hours. The layers were then separated and the aqueous layer washed with methylene chloride. All organics were combined and dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting oil was chromatographed on silica using 30% ethyl acetate in hexanes as solvent to afford ethyl 3-iodo-4-aminobenzoate. C9H10NO2I MS 292 (M+H)+ 309 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-aminobenzoate (13.0 g) in DMF (33 mL) is added a solution of N-iodosuccinimide (18.6 g) in DMF (39 mL). The reaction is stirred at room temperature overnight. The mixture is poured into 800 mL water. The resulting solid is collected and dried to yield 20.7 g (90%) of the titled compound.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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